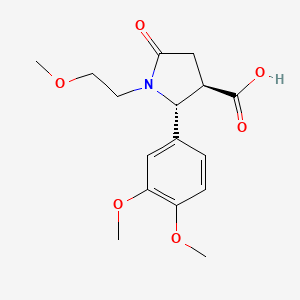

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Description

Historical Context of Pyrrolidine-Based Compounds

The pyrrolidine scaffold has established itself as one of the most significant heterocyclic frameworks in both natural product chemistry and pharmaceutical development. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH, characterized as a cyclic secondary amine and classified as a saturated heterocycle. The historical significance of pyrrolidine-based compounds can be traced to their widespread occurrence in natural alkaloids, where they serve as fundamental structural motifs in numerous biologically active molecules.

The five-membered pyrrolidine ring has been utilized extensively by medicinal chemists to obtain compounds for the treatment of human diseases, with its great interest enhanced by the possibility to efficiently explore the pharmacophore space due to sp³-hybridization. This structural feature contributes significantly to the stereochemistry of molecules and provides increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon referred to as pseudorotation. The pyrrolidine ring structure is present in numerous natural alkaloids, including nicotine and hygrine, and forms the basis for various pharmaceutical compounds such as procyclidine and bepridil.

Industrial production of pyrrolidine compounds began with the development of efficient synthetic methodologies. Pyrrolidine itself is prepared industrially by the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 MPa in the presence of cobalt and nickel oxide catalysts supported on alumina. The evolution of pyrrolidine chemistry has been marked by the development of sophisticated synthetic strategies, including the application of microwave-assisted organic synthesis for enhanced efficiency and support of green chemistry principles.

Stereochemical Features of (2R,3R) Configuration

The stereochemical designation (2R,3R) in the compound name indicates the absolute configuration at positions 2 and 3 of the pyrrolidine ring system. This specific stereochemical arrangement is crucial for understanding the three-dimensional structure and potential biological activity of the molecule. The pyrrolidine ring's stereogenicity at carbon centers represents one of its most significant features, as different stereoisomers and spatial orientations of substituents can lead to dramatically different biological profiles of drug candidates due to varying binding modes to enantioselective proteins.

The (2R,3R) configuration establishes the relative positioning of the dimethoxyphenyl group at position 2 and the carboxylic acid functionality at position 3. This arrangement creates a specific three-dimensional molecular architecture that influences both the chemical reactivity and potential biological interactions of the compound. The stereochemical control achieved in synthesizing such compounds often requires sophisticated asymmetric synthetic methodologies, including catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides, which represent one of the most straightforward approaches for the enantioselective synthesis of substituted pyrrolidines.

The importance of stereochemical precision in pyrrolidine derivatives cannot be overstated, as the different configurations can exhibit markedly different effects on biological organisms. This phenomenon is particularly relevant in pharmaceutical applications where enantiomeric purity is essential for therapeutic efficacy and safety profiles. The rigid five-membered ring structure of pyrrolidine provides a constrained framework that positions substituents in defined spatial orientations, making it an attractive scaffold for structure-activity relationship studies.

Structural Nomenclature and Classification

The systematic nomenclature of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents and stereochemical designations. The compound can be classified structurally as a substituted 5-oxopyrrolidine derivative, specifically a pyrrolidine-2-one or 2-pyrrolidinone analog with additional functionalization.

The molecular formula of this compound is C₁₆H₂₁NO₆, with a molecular weight of 323.34 g/mol. The structural components can be systematically analyzed: the core pyrrolidine ring bears a ketone functionality at position 5, creating the 5-oxopyrrolidine framework. The nitrogen atom is substituted with a 2-methoxyethyl chain, while position 2 carries a 3,4-dimethoxyphenyl substituent, and position 3 bears a carboxylic acid group.

The compound's classification within the broader pyrrolidine family places it among the pyrrolidine-2-ones, which represent an important subset of nitrogen-containing heterocycles. These compounds are characterized by the presence of an amide linkage within the five-membered ring, distinguishing them from simple pyrrolidines. The 5-oxopyrrolidine motif is particularly significant in medicinal chemistry due to its occurrence in various bioactive natural products and synthetic pharmaceuticals.

Table 1: Structural Classification of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol |

| InChI Key | UXAHIECSCRQIBJ-ABAIWWIYSA-N |

| Chemical Class | 5-Oxopyrrolidine derivative |

| Stereochemistry | (2R,3R) configuration |

| Functional Groups | Carboxylic acid, ketone, ether linkages |

Relationship to 5-Oxopyrrolidine Scaffold Family

The 5-oxopyrrolidine scaffold represents a crucial structural motif in organic and medicinal chemistry, serving as the core framework for numerous biologically active compounds. This scaffold is characterized by the presence of a lactam functionality within the five-membered pyrrolidine ring, creating a cyclic amide structure that exhibits distinct chemical and biological properties compared to simple pyrrolidines or other nitrogen heterocycles.

The 5-oxopyrrolidine framework, also known as 2-pyrrolidone or butyrolactam, is the simplest γ-lactam and serves as a foundational structure for more complex derivatives. The industrial significance of this scaffold is evidenced by its use in various applications, including as an intermediate in the production of polyvinylpyrrolidone precursor vinylpyrrolidone, and its presence in pharmaceutical drugs such as cotinine, doxapram, povidone, and ethosuximide.

Within the context of drug discovery, the 5-oxopyrrolidine scaffold has been extensively explored for its ability to provide enhanced molecular properties. The scaffold offers opportunities for structural diversification through substitution at various positions, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. The compound under discussion exemplifies this approach through its incorporation of methoxy substituents on the phenyl ring, a methoxyethyl chain on the nitrogen, and a carboxylic acid functionality at position 3.

Recent synthetic developments in pyrrolidine chemistry have focused on the construction of complex 5-oxopyrrolidine derivatives through various methodological approaches. These include cyclization reactions, oxidative transformations, and cascade processes that enable the efficient assembly of highly substituted pyrrolidine-2-ones. The stereochemical control achieved in these synthetic routes is particularly important for accessing specific configurations such as the (2R,3R) arrangement present in the target compound.

Table 2: Comparative Analysis of 5-Oxopyrrolidine Derivatives

| Compound Feature | Simple 5-Oxopyrrolidine | Target Compound |

|---|---|---|

| Core Structure | 2-Pyrrolidone | 2-Pyrrolidone |

| Molecular Weight | 85.10 g/mol | 323.34 g/mol |

| Substitution Pattern | Unsubstituted | Tri-substituted |

| Stereochemistry | None | (2R,3R) |

| Functional Diversity | Lactam only | Lactam, carboxylic acid, ethers |

| Synthetic Complexity | Low | High |

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-21-7-6-17-14(18)9-11(16(19)20)15(17)10-4-5-12(22-2)13(8-10)23-3/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,19,20)/t11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAHIECSCRQIBJ-ABAIWWIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Acid Precursors

A common route begins with an amino acid derivative that undergoes cyclization to form the pyrrolidine ring:

- Reagents : Di-tert-butyl dicarbonate (Boc anhydride) for protection, followed by cyclization using base catalysts.

- Conditions : Reactions are typically conducted in polar solvents like tetrahydrofuran (THF) at low temperatures to prevent racemization.

Functionalization of the Pyrrolidine Ring

Functional groups are introduced through selective reactions:

- Methoxylation : Methoxy groups are introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

- Ethyl Side Chain Addition : The ethyl group is added via alkylation using 2-bromoethanol under basic conditions.

Stereoselective Synthesis

To ensure the (2R,3R) configuration:

- Chiral Catalysts : Enantioselective hydrogenation using chiral ligands such as BINAP or Walphos.

- Chiral Resolution : Separation of enantiomers using chromatography or recrystallization.

Final Deprotection and Purification

After functionalization:

- Deprotection : Removal of protecting groups like Boc or benzyl groups using trifluoroacetic acid (TFA) in dichloromethane (DCM).

- Purification : Crystallization or column chromatography ensures high purity (>95%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Boc anhydride, NaHCO3 in THF | ~85 | Requires low temperature to avoid side reactions |

| Methoxylation | CH3I, K2CO3 in acetone | ~90 | High selectivity for aromatic positions |

| Alkylation | 2-bromoethanol, NaOH in ethanol | ~80 | Careful monitoring to avoid overreaction |

| Deprotection | TFA in DCM | ~95 | Clean removal of Boc group |

Analytical Characterization

The synthesized compound is characterized by:

- NMR Spectroscopy : To confirm stereochemistry and functional group placement.

- Mass Spectrometry (MS) : To verify molecular weight.

- HPLC/Chiral Chromatography : To ensure enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Design and Development :

- The compound is utilized in the design of new pharmaceuticals due to its structural characteristics that may enhance biological activity. Its bioisosteric properties allow it to replace traditional amide bonds, which can improve pharmacokinetic profiles and reduce toxicity .

- Research indicates that modifications to the compound can lead to significant improvements in potency and selectivity against various biological targets .

-

Anticancer Research :

- Preliminary studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The introduction of specific functional groups has been linked to enhanced activity .

- The compound's ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

- Liver Fibrosis Treatment :

Biological Research Applications

-

Proteomics and Enzyme Inhibition :

- The compound serves as a building block for protein degraders, which are crucial for studying protein interactions and functions within cells. This application is particularly relevant in proteomics research, where understanding protein dynamics is essential .

- It has been identified as a potent inhibitor of lysosomal phospholipase A2, indicating its utility in studying lipid metabolism and related disorders .

- Mechanistic Studies :

Case Studies

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chloro-Substituted Analogs

- (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 1212406-52-4)

- Key Difference : Replaces 3,4-dimethoxyphenyl with 2-chlorophenyl.

- Implications :

- Electronic Effects : The electron-withdrawing chlorine alters the aromatic ring’s electronic profile, which may affect binding to targets requiring electron-rich regions.

Trimethoxy-Substituted Analog

Variations at Position 1

Methyl-Substituted Analog

- (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS: 461045-28-3)

- Key Difference : Replaces 2-methoxyethyl with a methyl group.

- Implications :

- Hydrophobicity : Reduced polarity due to the absence of methoxy groups may lower solubility but improve metabolic stability.

- Simplified Structure : The simpler substituent could limit conformational flexibility, affecting binding kinetics.

Morpholinomethyl Derivatives

- 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid Key Difference: Incorporates a morpholinomethyl group at position 3. Implications:

- Solubility : The morpholine ring enhances hydrophilicity, improving pharmacokinetic profiles.

- Biological Activity : Demonstrated cytotoxic and antioxidative properties in studies, suggesting substituent-dependent efficacy .

Physicochemical Comparison

| Compound | logP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|

| Target Compound | 1.8 | Moderate | 3,4-Dimethoxy, 2-methoxyethyl |

| 2-(2-Chloro-phenyl) analog | 2.5 | Low | Chloro, 2-methoxyethyl |

| 3,4,5-Trimethoxyphenyl analog | 1.5 | High | Trimethoxy, ethyl |

| 1-Methyl-2-phenyl analog | 1.2 | Low | Phenyl, methyl |

Biological Activity

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, with CAS number 1087712-85-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.

- Molecular Formula : C₁₆H₂₁NO₆

- Molecular Weight : 323.34 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a dimethoxyphenyl and a methoxyethyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that related pyrrolidine compounds exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- In vitro assays indicated that modifications in the structure could enhance the anticancer activity significantly compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrrolidine derivatives have been explored for their ability to inhibit bacterial growth.

- Target Pathogens :

- Mechanism :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol |

| Anticancer Activity (IC₅₀) | Low micromolar range |

| Target Enzyme | InhA (Mycobacterium tuberculosis) |

| Mechanism | Apoptosis induction, enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence diastereoselectivity?

- Methodology : The compound can be synthesized via stereoselective cyclization of protected glutamate precursors. For example, diastereoselective methods using dimethyl esters of 3-aryl(pyridyl)glutamic acid hydrochlorides have been reported, where neutralization in polar solvents (e.g., methanol/water) promotes cyclization to form the pyrrolidine ring . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact stereochemical outcomes and yields .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, - and -NMR coupling constants (e.g., vicinal values) and NOE correlations can distinguish between cis and trans diastereomers. IR spectroscopy (C=O and NH stretches) and polarimetry (optical rotation) provide supplementary evidence .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Chromatographic methods (flash column chromatography with ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are commonly used. Acid-base extraction (e.g., using 10% CsCO for deprotection) can separate carboxylic acid derivatives from neutral byproducts .

Advanced Research Questions

Q. How do structural modifications to the 3,4-dimethoxy-phenyl or 2-methoxy-ethyl groups affect pharmacological activity?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., halogenation, methoxy group removal) and testing in biological assays. For example, replacing the 3,4-dimethoxy-phenyl with a 4-fluorophenyl group alters lipophilicity and hydrogen-bonding capacity, impacting receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like glutamate receptors .

Q. What catalytic systems optimize enantiomeric excess in asymmetric syntheses of this compound?

- Methodology : Chiral auxiliaries (e.g., Oppolzer’s sultam) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. For example, using (S)-pyroglutamic acid as a precursor ensures retention of configuration at C2 and C3 during hydrogenation and deprotection steps . Transition-metal catalysts (e.g., Ru-BINAP complexes) may enhance enantioselectivity in hydrogenation reactions.

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?

- Methodology : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution). Variable-temperature NMR and DFT calculations (e.g., Gaussian09) can model conformers and predict chemical shifts. Cross-validation with high-resolution mass spectrometry (HRMS) and IR ensures data consistency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodology : Scale-up introduces issues like exothermicity and mixing inefficiencies. Continuous flow reactors improve heat/mass transfer for critical steps (e.g., cyclization). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression and detects racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.